1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1021263-65-9
VCID: VC11945270
InChI: InChI=1S/C15H15FN6O2S/c16-12-3-1-2-4-13(12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F
Molecular Formula: C15H15FN6O2S
Molecular Weight: 362.4 g/mol

1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1021263-65-9

Cat. No.: VC11945270

Molecular Formula: C15H15FN6O2S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1021263-65-9

Specification

CAS No. 1021263-65-9
Molecular Formula C15H15FN6O2S
Molecular Weight 362.4 g/mol
IUPAC Name 6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C15H15FN6O2S/c16-12-3-1-2-4-13(12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
Standard InChI Key ZGKPIHIFSUTDEQ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F
Canonical SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F

Introduction

1-(2-Fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound featuring a piperazine ring substituted with a 2-fluorobenzenesulfonyl group and a triazolopyridazine moiety. The molecular formula for this compound is C15H15FN6O2S, and it has a molecular weight of approximately 358.39 g/mol, similar to its analog with a 4-fluorobenzenesulfonyl group . The presence of the fluorine atom in the benzene ring and the sulfonyl functional group contributes to its chemical reactivity and potential biological activity.

Synthesis and Optimization

The synthesis of 1-(2-fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, including the formation of the triazolopyridazine moiety and the introduction of the 2-fluorobenzenesulfonyl group. Optimization of these steps is crucial to enhance yield and purity.

Synthesis StepDescriptionOptimization Strategies
Formation of TriazolopyridazineInvolves condensation reactions with appropriate precursors.Control of reaction conditions (temperature, solvent).
Introduction of 2-Fluorobenzenesulfonyl GroupTypically involves sulfonylation reactions.Selection of suitable sulfonylating agents, catalysts.

Biological Activities and Potential Applications

Compounds with similar structural motifs have been investigated for their potential in various therapeutic areas, including antiviral and antifungal activities. The presence of the triazolopyridazine ring and the fluorinated sulfonyl group suggests that 1-(2-fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine could exhibit significant biological activities.

Potential ApplicationDescriptionResearch Status
Antiviral AgentsDisruption of viral replication mechanisms.Preliminary studies indicate potential.
Antifungal AgentsInhibition of fungal growth.Similar compounds show efficacy against certain fungal strains.

Interaction Studies and Future Research Directions

Understanding how 1-(2-fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine interacts with biological targets is crucial for elucidating its therapeutic potential. This involves molecular docking studies and biochemical assays to assess binding affinity and activity.

Research DirectionMethodologyExpected Outcomes
Molecular DockingComputational modeling of compound-target interactions.Insights into binding modes and affinity.
Biochemical AssaysIn vitro experiments to assess biological activity.Quantification of activity against specific targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator